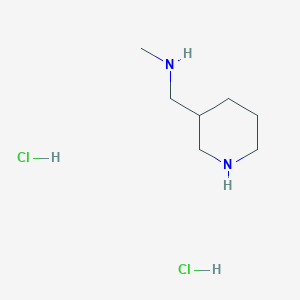![molecular formula C7H14Cl2N2S B1442652 Dihydrochlorure de N-[(4-méthyl-1,3-thiazol-2-yl)méthyl]éthanamine CAS No. 1189975-89-0](/img/structure/B1442652.png)
Dihydrochlorure de N-[(4-méthyl-1,3-thiazol-2-yl)méthyl]éthanamine
Vue d'ensemble
Description
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Applications De Recherche Scientifique
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives, however, have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, suggesting they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives are known to interact with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation . The interaction between N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is essential for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride can influence cell growth and survival, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride can modulate the expression of genes involved in cell proliferation and apoptosis, further elucidating its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives are relatively stable under physiological conditions, but they may degrade over time, leading to reduced efficacy . Long-term exposure to N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as improved cognitive function or reduced tumor growth . At high doses, N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in clinical applications.
Metabolic Pathways
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, thiazole derivatives can modulate the activity of cytochrome P450 enzymes, which are involved in drug metabolism . By influencing these enzymes, N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride can affect the metabolism of other compounds, potentially leading to drug-drug interactions.
Transport and Distribution
The transport and distribution of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it may accumulate in specific tissues, such as the liver and brain . Understanding the transport and distribution of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is crucial for predicting its pharmacokinetics and therapeutic potential.
Subcellular Localization
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy production. The subcellular localization of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is essential for understanding its mechanism of action and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through crystallization or other purification techniques to obtain the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine dihydrochloride
- N-[(4-ethyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride
- N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine
Uniqueness
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position of the thiazole ring can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.2ClH/c1-3-8-4-7-9-6(2)5-10-7;;/h5,8H,3-4H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDSORKKBZLRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=CS1)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)


![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

![Tert-butyl 3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1442591.png)

